molecular formula C19H16FN3O2S B2969723 N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946273-24-1

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2969723
CAS No.: 946273-24-1
M. Wt: 369.41
InChI Key: PGZPCNWFBWUKLQ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a thiazole ring and a fluorobenzyl group. Benzamide derivatives are known to have various biological activities and are used in the development of new drugs .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions between substituted thioureas and α-halo ketones .


Molecular Structure Analysis

The compound likely contains a benzamide core, a thiazole ring, and a fluorobenzyl group. The exact structure would need to be confirmed by spectroanalytical data such as NMR and IR .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to "N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide" involves various chemical processes, leading to molecules with potential for fluorescence applications and anticancer activity. For instance, Co(II) complexes of similar thiazol-2-yl benzene sulphonamide derivatives have been synthesized and characterized, showcasing their structure and fluorescence properties (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Another study highlighted the synthesis of Schiff bases, aiming for cytotoxic evaluation against human breast cancer cells, indicating the potential of these compounds in chemotherapeutic applications (V. Govindaraj et al., 2021).

Antimicrobial and Anticancer Activity

Research on benzothiazole derivatives, including those with a fluorobenzyl component, has shown antimicrobial and anticancer potential. For example, substituted 2-aminobenzothiazoles derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the relevance of such compounds in combating resistant bacterial strains (D. G. Anuse et al., 2019). Similarly, novel series of 4-thiazolidinone derivatives were synthesized and showed promising in vitro antimicrobial and anticancer potentials, further demonstrating the therapeutic potential of such molecules (A. Deep et al., 2016).

Fluorescence and Sensor Applications

The fluorogenic properties of benzothiazole derivatives have been explored for sensor applications. A study on benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+ showcased the potential of these compounds in detecting metal ions, which could have applications in environmental monitoring and biological research (G. Suman et al., 2019).

Properties

IUPAC Name

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-15-8-6-13(7-9-15)11-21-17(24)10-16-12-26-19(22-16)23-18(25)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZPCNWFBWUKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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